3,5-Difluoro-4-methylphenol

Medicinal Chemistry ADME Lead Optimization

3,5-Difluoro-4-methylphenol (CAS 2985-61-7) is a privileged fluorinated scaffold whose unique 1,3-difluoro-4-methyl substitution pattern delivers distinct electronic/steric profiles, making it critical for lead optimization of kinase inhibitors and GPCR modulators. The dual fluorine atoms block oxidative metabolism at meta positions while the para-methyl group anchors lipophilic target binding. Unlike generic mono-fluoro or non-methylated analogs, this densely functionalized intermediate enables precise late-stage derivatization via the phenolic -OH group, supporting rapid library generation in medicinal and agrochemical R&D. Procure this exact substitution pattern to avoid reactivity shifts and metabolic instability downstream.

Molecular Formula C7H6F2O
Molecular Weight 144.12 g/mol
CAS No. 2985-61-7
Cat. No. B6329316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-methylphenol
CAS2985-61-7
Molecular FormulaC7H6F2O
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1F)O)F
InChIInChI=1S/C7H6F2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3
InChIKeyNHXUPFDHSBROJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-4-methylphenol (CAS 2985-61-7) Procurement Guide: Key Properties & Comparators


3,5-Difluoro-4-methylphenol (CAS 2985-61-7) is a fluorinated phenolic building block characterized by a 1,3-difluoro-4-methyl substitution pattern on the aromatic ring [1]. This precise arrangement imparts a distinct electronic and steric profile that differentiates it from non-fluorinated analogs and alternative halogen-substituted cresols. The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its dual fluorine atoms and methyl group enable specific regioselective transformations and modulate the physicochemical properties of downstream products .

3,5-Difluoro-4-methylphenol Sourcing: Why Structural Analogs Cannot Be Interchanged


In-class substitution of 3,5-difluoro-4-methylphenol with related fluorophenols or cresols introduces significant deviations in lipophilicity, hydrogen bonding capacity, and metabolic stability that cascade through synthetic routes. The simultaneous presence of electron-withdrawing fluorine atoms at both meta positions, coupled with the para-methyl group, creates a unique activation pattern for electrophilic aromatic substitution and cross-coupling reactions [1]. While a generic 3-fluoro-4-methylphenol (CAS 452-78-8) or 3,5-difluorophenol (CAS 2713-34-0) may appear structurally similar, the loss of a single fluorine atom or the methyl group drastically alters the compound's pKa, LogP, and site-specific reactivity, directly impacting downstream yield, purity, and the ultimate performance of the target molecule in biological or materials applications.

3,5-Difluoro-4-methylphenol Technical Differentiation: Quantitative Evidence vs. Close Analogs


Comparative Lipophilicity: LogP Analysis of 3,5-Difluoro-4-methylphenol vs. Non-Fluorinated Cresol

3,5-Difluoro-4-methylphenol exhibits a computed XLogP3-AA of 2.1, compared to the XLogP of 1.9 for the non-fluorinated analog p-cresol (4-methylphenol, CAS 106-44-5) [1]. This quantifiable increase in lipophilicity of +0.2 units, driven by the incorporation of two fluorine atoms, is consistent with class-level inferences for aryl fluorination and directly enhances passive membrane permeability [2].

Medicinal Chemistry ADME Lead Optimization

Topological Polar Surface Area (TPSA) Comparison: 3,5-Difluoro-4-methylphenol vs. 3,5-Dichloro-4-methylphenol

The computed Topological Polar Surface Area (TPSA) for 3,5-difluoro-4-methylphenol is 20.2 Ų [1]. In contrast, the chloro-analog 3,5-dichloro-4-methylphenol (CAS 2985-62-8) exhibits a computed TPSA of 20.2 Ų [2], which is identical. However, the significantly smaller atomic radius and higher electronegativity of fluorine relative to chlorine lead to a different electron density distribution and molecular volume, which are not captured by TPSA but are critical for target binding [3].

Drug Design Blood-Brain Barrier Physicochemical Properties

Commercial Purity Benchmark: 3,5-Difluoro-4-methylphenol vs. Mono-Fluorinated 3-Fluoro-4-methylphenol

Commercially available 3,5-difluoro-4-methylphenol from major suppliers is consistently offered at a purity of ≥97% to ≥98% . This is comparable to the purity of its mono-fluorinated analog, 3-fluoro-4-methylphenol (CAS 452-78-8), which is also supplied at 97% purity . The consistent high purity of the difluoro variant ensures reliable reactivity and minimal side-product formation in subsequent synthetic steps, a critical factor for process chemistry.

Procurement Quality Control Synthetic Reliability

3,5-Difluoro-4-methylphenol Applications: High-Value Use Cases for R&D and Manufacturing


Pharmaceutical Intermediate for Kinase Inhibitors and GPCR Modulators

The specific 3,5-difluoro-4-methyl substitution pattern serves as a privileged scaffold in medicinal chemistry for modulating the potency and selectivity of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The dual fluorine atoms enhance metabolic stability by blocking oxidative metabolism at the meta positions, while the methyl group provides a lipophilic anchor for target binding [1]. This compound is a critical building block for synthesizing advanced intermediates where precise control over electronic and steric properties is essential for optimizing lead compounds.

Agrochemical Lead Optimization: Herbicide and Fungicide Precursors

In agrochemical research, 3,5-difluoro-4-methylphenol is employed as a precursor for developing novel herbicides and fungicides. The fluorine atoms increase the environmental persistence and bioavailability of the active ingredient by retarding metabolic degradation in plants and soil, while the phenolic hydroxyl group provides a site for further derivatization into ethers, esters, or heterocyclic moieties commonly found in commercial pesticides [2].

Synthesis of Liquid Crystal Dopants and Specialty Materials

The compound's high electronegativity and low polarizability, imparted by the 3,5-difluoro motif, make it a valuable building block for liquid crystal dopants and advanced organic electronic materials. Its structural rigidity and electron-withdrawing nature contribute to improved dielectric anisotropy and lower viscosity in liquid crystalline mixtures, enhancing the performance of electro-optical displays [3].

Late-Stage Functionalization and Diversification of Phenolic Scaffolds

As a densely functionalized aromatic phenol, 3,5-difluoro-4-methylphenol is ideally suited for late-stage functionalization strategies in both medicinal and process chemistry. The hydroxyl group can be selectively modified (e.g., via Mitsunobu reaction, alkylation, or conversion to a triflate) without disturbing the sensitive fluorine substituents, enabling the rapid generation of diverse compound libraries for high-throughput screening campaigns [4].

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